DP-b99 Phase II Clinical Efficacy: Improved 90-Day Functional Recovery vs. Placebo in Acute Ischemic Stroke
In a Phase II multicenter, double-blind, placebo-controlled trial (n=150), DP-b99 treatment (1 mg/kg/day IV for 4 days) resulted in a significantly higher proportion of patients achieving a favorable outcome (modified Rankin Scale score 0-1 or same as prestroke) at 90 days compared to placebo [1]. This trial provides the foundational human efficacy signal that distinguishes DP-b99 from preclinical-stage chelators. For context, many other neuroprotective candidates (e.g., NXY-059) have failed to show any signal in Phase II before larger Phase III trials [2].
| Evidence Dimension | 90-day favorable functional outcome (mRS 0-1 or same as prestroke) |
|---|---|
| Target Compound Data | 30.6% (22/72 patients) |
| Comparator Or Baseline | Placebo: 16.0% (12/75 patients) |
| Quantified Difference | Absolute difference: 14.6% (P=0.05) |
| Conditions | Acute ischemic stroke patients (NIHSS 7-20), treatment initiated within 1-9 hours of onset, 4-day IV infusion (1 mg/kg/day). |
Why This Matters
This statistically significant improvement in functional recovery is the primary clinical differentiator for DP-b99 over other metal chelators that lack any Phase II human efficacy data.
- [1] Diener, H. C., Schneider, D., Lampl, Y., Bornstein, N. M., Kozak, A., & Rosenberg, G. (2008). DP-b99, a membrane-activated metal ion chelator, as neuroprotective therapy in ischemic stroke. Stroke, 39(6), 1774-1778. View Source
- [2] Lees, K. R., Bornstein, N., Diener, H. C., Gorelick, P. B., Rosenberg, G., Shuaib, A., & MACSI Investigators. (2013). Results of Membrane-activated Chelator Stroke Intervention Randomized Trial of DP-b99 in Acute Ischemic Stroke. Stroke, 44(3), 580-584. View Source
